molecular formula C16H16N2O2 B133014 o-Oxalotoluidide CAS No. 3299-62-5

o-Oxalotoluidide

Cat. No.: B133014
CAS No.: 3299-62-5
M. Wt: 268.31 g/mol
InChI Key: CURRJRVNHCZZST-UHFFFAOYSA-N
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Description

o-Oxalotoluidide: N-(2-Oxo-2-Phenylethyl)-Aniline , is a chemical compound that belongs to the family of N-phenyl-substituted carboxamide derivatives. It has a molecular formula of C16H16N2O2 and a molecular weight of 268.31 g/mol . This compound is characterized by the presence of a phenyl group attached to a carboxamide moiety, making it a significant molecule in organic chemistry.

Scientific Research Applications

o-Oxalotoluidide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has explored its potential role in drug development, particularly in the creation of new antibiotics.

    Industry: It is used in the production of dyes and pigments due to its stable chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Oxalotoluidide typically involves the reaction of o-toluidine with oxalic acid . The reaction is carried out under acidic conditions, often using glacial acetic acid as a solvent. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors that allow for precise control of reaction conditions, such as temperature and pressure. This ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: o-Oxalotoluidide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like chlorine or bromine under acidic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated derivatives

Mechanism of Action

The mechanism of action of o-Oxalotoluidide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways are still under investigation, but it is believed to involve the disruption of key enzymes and proteins essential for microbial survival.

Comparison with Similar Compounds

  • N-Phenylacetamide
  • N-Phenylbenzamide
  • N-Phenylpropionamide

Comparison: o-Oxalotoluidide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Unlike N-Phenylacetamide and N-Phenylbenzamide, this compound has a higher molecular weight and a more complex structure, making it more versatile in various applications.

Properties

IUPAC Name

N,N'-bis(2-methylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-7-3-5-9-13(11)17-15(19)16(20)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRJRVNHCZZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279013
Record name o-Oxalotoluidide
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3299-62-5
Record name N1,N2-Bis(2-methylphenyl)ethanediamide
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Record name NSC 11023
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Record name o-Oxalotoluidide
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Record name o-Oxalotoluidide
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Record name N,N'-DI(O-TOLYL)OXAMIDE
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